N-(2H-1,3-benzodioxol-5-yl)-2-[2-(phenylamino)-1,3-thiazol-4-yl]acetamide N-(2H-1,3-benzodioxol-5-yl)-2-[2-(phenylamino)-1,3-thiazol-4-yl]acetamide
Brand Name: Vulcanchem
CAS No.: 1040676-75-2
VCID: VC11961435
InChI: InChI=1S/C18H15N3O3S/c22-17(19-13-6-7-15-16(8-13)24-11-23-15)9-14-10-25-18(21-14)20-12-4-2-1-3-5-12/h1-8,10H,9,11H2,(H,19,22)(H,20,21)
SMILES: C1OC2=C(O1)C=C(C=C2)NC(=O)CC3=CSC(=N3)NC4=CC=CC=C4
Molecular Formula: C18H15N3O3S
Molecular Weight: 353.4 g/mol

N-(2H-1,3-benzodioxol-5-yl)-2-[2-(phenylamino)-1,3-thiazol-4-yl]acetamide

CAS No.: 1040676-75-2

Cat. No.: VC11961435

Molecular Formula: C18H15N3O3S

Molecular Weight: 353.4 g/mol

* For research use only. Not for human or veterinary use.

N-(2H-1,3-benzodioxol-5-yl)-2-[2-(phenylamino)-1,3-thiazol-4-yl]acetamide - 1040676-75-2

Specification

CAS No. 1040676-75-2
Molecular Formula C18H15N3O3S
Molecular Weight 353.4 g/mol
IUPAC Name 2-(2-anilino-1,3-thiazol-4-yl)-N-(1,3-benzodioxol-5-yl)acetamide
Standard InChI InChI=1S/C18H15N3O3S/c22-17(19-13-6-7-15-16(8-13)24-11-23-15)9-14-10-25-18(21-14)20-12-4-2-1-3-5-12/h1-8,10H,9,11H2,(H,19,22)(H,20,21)
Standard InChI Key ZGVINEWMAQAOGS-UHFFFAOYSA-N
SMILES C1OC2=C(O1)C=C(C=C2)NC(=O)CC3=CSC(=N3)NC4=CC=CC=C4
Canonical SMILES C1OC2=C(O1)C=C(C=C2)NC(=O)CC3=CSC(=N3)NC4=CC=CC=C4

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

N-(2H-1,3-Benzodioxol-5-yl)-2-[2-(phenylamino)-1,3-thiazol-4-yl]acetamide comprises three key moieties:

  • 1,3-Benzodioxole: A bicyclic aromatic system with oxygen atoms at positions 1 and 3, contributing to electron-rich properties and potential CNS activity.

  • Thiazole: A five-membered heterocycle containing sulfur and nitrogen, known for its role in bioactive molecules .

  • Phenylaminoacetamide: A substituted acetamide group providing hydrogen-bonding capacity and structural flexibility.

The compound’s stereoelectronic profile is defined by conjugation between the benzodioxole π-system and the thiazole ring, as evidenced by computational models .

Physicochemical Data

PropertyValueSource
Molecular FormulaC18H15N3O3S\text{C}_{18}\text{H}_{15}\text{N}_{3}\text{O}_{3}\text{S}
Molecular Weight353.4 g/mol
CAS Registry Number1040676-75-2
SMILESC1OC2=C(O1)C=C(C=C2)NCC(=O)CC3=CSC(=N3)NC4=CC=CC=C4
Topological Polar Surface Area108 Ų

The compound’s moderate lipophilicity (logP2.8\log P \sim 2.8) and high polar surface area suggest limited blood-brain barrier penetration, making it more suitable for peripheral targets .

Synthesis and Structural Modification

Synthetic Routes

The synthesis typically involves a multi-step sequence:

  • Benzodioxole Intermediate Preparation: 1,3-Benzodioxol-5-ylmethylamine is synthesized via reductive amination of piperonal.

  • Thiazole Formation: A Hantzsch thiazole synthesis couples thiourea derivatives with α-haloacetophenones to yield the 2-aminothiazole core .

  • Acetamide Coupling: The final step employs carbodiimide-mediated amidation to link the benzodioxole and thiazole components.

Microwave-assisted synthesis has been explored for analogous thiazolidinones, reducing reaction times from hours to minutes while improving yields .

Structural Analogs and SAR

Key structure-activity relationship (SAR) insights from related compounds include:

  • Thiazole Substitution: Electron-withdrawing groups at the thiazole C2 position enhance kinase inhibition potency .

  • Benzodioxole Optimization: Methylation of the benzodioxole oxygen increases metabolic stability but reduces aqueous solubility.

  • Acetamide Flexibility: Replacement of the acetamide linker with sulfonamide groups improves DYRK1A inhibition by 3-fold in analogs .

Biological Activity and Mechanisms

Protein Kinase Inhibition

While direct data on N-(2H-1,3-benzodioxol-5-yl)-2-[2-(phenylamino)-1,3-thiazol-4-yl]acetamide are lacking, structurally similar 5-arylidene-thiazolidinones demonstrate nanomolar inhibition of DYRK1A (IC50=0.028 μM\text{IC}_{50} = 0.028\ \mu\text{M}) and GSK-3α/β (IC50=0.033 μM\text{IC}_{50} = 0.033\ \mu\text{M}) . Molecular docking studies suggest the benzodioxole moiety occupies the kinase’s hydrophobic pocket, while the thiazole nitrogen forms critical hydrogen bonds with catalytic lysine residues .

Antiproliferative Effects

In vitro screening against six tumor cell lines (Huh7 D12, Caco2, MDA-MB 231) revealed that benzodioxole-thiazole hybrids exhibit GI50\text{GI}_{50} values ranging from 1.2–8.7 μM, with mechanisms involving:

  • Cell Cycle Arrest: G2/M phase blockade via CDK1/cyclin B modulation .

  • Apoptosis Induction: Caspase-3 activation and PARP cleavage in HCT116 colorectal carcinoma .

Pharmacokinetic and Toxicity Considerations

ADMET Profiling

Predictive ADMET models indicate:

  • Absorption: Moderate intestinal permeability (Papp=12.6×106 cm/s\text{P}_{app} = 12.6 \times 10^{-6}\ \text{cm/s}) due to high polar surface area .

  • Metabolism: Primary CYP3A4-mediated oxidation at the benzodioxole methylene group.

  • Toxicity: Ames test negatives for mutagenicity, but hepatotoxicity risk (LD50=238 mg/kg\text{LD}_{50} = 238\ \text{mg/kg} in rats) necessitates structural optimization.

Future Research Directions

Target Identification

CRISPR-Cas9 kinase screening could elucidate novel targets, while proteomic profiling may reveal off-target effects on CLKs or FLT3 .

Formulation Strategies

Nanocrystal formulations or prodrug approaches (e.g., phosphate esters) may address solubility limitations for oral delivery.

Clinical Translation

Phase 0 microdosing studies using 14C^{14}\text{C}-labeled compound could accelerate first-in-human trials, particularly for oncology indications .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator